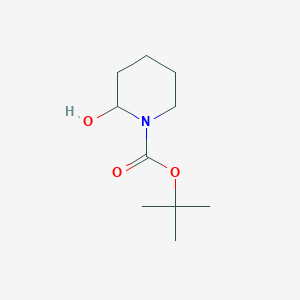

Tert-butyl 2-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCXTNPVDVWHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443048 | |

| Record name | N-BOC-2-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86953-81-3 | |

| Record name | N-BOC-2-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the N-Boc-2-Hydroxypiperidine Scaffold

An In-Depth Technical Guide to Tert-butyl 2-hydroxypiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a scaffold prevalent in numerous pharmaceuticals, this molecule offers a unique combination of a sterically accessible secondary alcohol and a protected amine. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled, regioselective reactions, while the 2-hydroxy functional group serves as a versatile handle for introducing molecular diversity. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, characteristic reactivity, and strategic applications of this valuable building block. It is intended for researchers, chemists, and drug development professionals seeking to leverage this synthon in the creation of novel chemical entities.

The piperidine ring is a foundational structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability in drug candidates. The strategic functionalization of this ring is a cornerstone of modern drug design. The introduction of a hydroxyl group provides a key point for modification, while the N-tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, preventing unwanted side reactions and enabling selective transformations elsewhere on the molecule.

While the 3-hydroxy and 4-hydroxy isomers of N-Boc-hydroxypiperidine are well-documented intermediates in the synthesis of major drugs like Ibrutinib, the 2-hydroxy isomer represents a more specialized yet equally potent building block.[1][2] Its unique 1,2-amino alcohol arrangement, once deprotected, is a key pharmacophore for interacting with biological targets and a precursor to valuable chiral ligands and catalysts. This guide elucidates the core chemical principles necessary to effectively synthesize and utilize this compound.

Physicochemical and Spectroscopic Profile

Due to its specific isomeric form, detailed experimental data for this compound is not as widely published as for its 3- and 4-hydroxy counterparts. However, its properties can be reliably predicted based on its structure and by analogy to related compounds.

Physicochemical Properties

The following table summarizes the core physicochemical properties.

| Property | Value | Source/Method |

| IUPAC Name | This compound | Lexichem |

| Molecular Formula | C₁₀H₁₉NO₃ | Calculated |

| Molecular Weight | 201.26 g/mol | Calculated[3] |

| Appearance | Predicted: White to off-white solid or colorless oil | Analogy to isomers[4] |

| Solubility | Expected: Soluble in methanol, dichloromethane, ethyl acetate | Analogy to isomers[5] |

| Chirality | Exists as (R) and (S) enantiomers | Structural Analysis |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. The following are the expected characteristic signals.

| Technique | Expected Characteristics |

| ¹H NMR | ~1.4-1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. ~1.5-2.0 ppm (m, 6H): Complex multiplets corresponding to the protons on C3, C4, and C5 of the piperidine ring. ~2.8-3.2 ppm & ~3.8-4.1 ppm (m, 2H): Diastereotopic protons on the C6 position adjacent to the nitrogen. ~4.5-5.0 ppm (m, 1H): The proton on C2, deshielded by the adjacent oxygen and nitrogen atoms. Variable (br s, 1H): The hydroxyl proton (-OH). |

| ¹³C NMR | ~28.5 ppm: The three equivalent methyl carbons of the Boc group. ~20-40 ppm: Signals for the C3, C4, and C5 carbons of the piperidine ring. ~40-45 ppm: Signal for the C6 carbon. ~70-75 ppm: Signal for the C2 carbon attached to the hydroxyl group. ~80.0 ppm: The quaternary carbon of the Boc group. ~155 ppm: The carbonyl carbon of the Boc group. |

| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretching of the alcohol. ~2850-2980 cm⁻¹: C-H stretching of the aliphatic groups. ~1680-1700 cm⁻¹: C=O stretching of the carbamate (Boc group). ~1160 cm⁻¹: C-O stretching. |

| Mass Spec (MS) | [M+H]⁺: m/z 202.14. [M+Na]⁺: m/z 224.12. |

Synthesis and Purification

A robust and reliable method for synthesizing this compound is the selective reduction of the corresponding lactam, tert-butyl 2-oxopiperidine-1-carboxylate (N-Boc-2-piperidone), which is commercially available.

Synthetic Workflow: Reduction of N-Boc-2-piperidone

The causality behind this choice of workflow is twofold: the starting material is readily accessible, and the ketone-to-alcohol reduction is a high-yielding, well-understood transformation in organic chemistry. The choice of reducing agent is critical for success. A mild reducing agent like sodium borohydride (NaBH₄) is ideal as it is selective for ketones and aldehydes and will not cleave the Boc protecting group or the carbamate ester.

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis

This protocol is designed to be self-validating through in-process controls (TLC monitoring) and a robust purification procedure.

-

Dissolution: Dissolve N-Boc-2-piperidone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the initial exotherm of the reduction.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. The slow addition prevents excessive foaming and maintains temperature control.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

-

Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its versatility as a synthetic intermediate. The hydroxyl group and the Boc-protected amine are handles for a wide range of subsequent transformations.

Oxidation to N-Boc-2-piperidone

The secondary alcohol can be easily oxidized back to the ketone, providing access to the corresponding lactam. This is useful if further chemistry requires the ketone functionality. Mild, selective oxidizing agents are chosen to avoid over-oxidation or cleavage of the Boc group.

Caption: Oxidation of the secondary alcohol to a ketone.

Protocol: Dess-Martin Oxidation Dissolve the alcohol (1.0 eq) in dichloromethane (DCM). Add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise at room temperature and stir for 1-2 hours.[2] The reaction is then quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate.[2]

N-Boc Deprotection

Removal of the Boc group is a fundamental step to enable reactions at the piperidine nitrogen, such as N-alkylation or amide coupling. This is reliably achieved under acidic conditions.

Caption: Acid-catalyzed removal of the N-Boc protecting group.

Protocol: TFA Deprotection Dissolve the N-Boc protected compound in DCM and add trifluoroacetic acid (TFA, 10 eq) at 0 °C.[6] Stir the mixture at room temperature for 1-2 hours. The volatile components are then removed under reduced pressure to yield the TFA salt of 2-hydroxypiperidine.

Chirality and Enantiomeric Separation

The C2 carbon of this compound is a stereocenter, meaning the compound is chiral and exists as a pair of enantiomers. In drug development, it is often necessary to isolate a single enantiomer, as biological activity typically resides in one form.[7]

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and effective method for separating enantiomers.[7] This technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Conceptual Protocol for Method Development:

-

Column Selection: Start with a polysaccharide-based CSP, such as one derivatized with cellulose or amylose, as these have broad applicability.

-

Mobile Phase Screening: Screen various mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, to find a system that provides baseline separation.

-

Optimization: Adjust the ratio of the mobile phase components and the flow rate to optimize the resolution and analysis time.

-

Scale-up: Once an analytical method is established, it can be scaled to preparative HPLC to isolate larger quantities of each enantiomer.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this isomer is not widely available, a reliable safety profile can be constructed from GHS data for its close isomers.

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[3][9]

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Conclusion

This compound is a highly valuable, chiral building block for advanced organic synthesis and pharmaceutical development. Its strategic combination of a protected amine and a reactive secondary alcohol in a 1,2-relationship on a piperidine scaffold provides chemists with a powerful tool for constructing complex molecular architectures. Understanding its synthesis via lactam reduction, its key chemical transformations such as oxidation and deprotection, and the necessity of chiral separation are critical for unlocking its full potential in the laboratory and beyond.

References

-

PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). tert-butyl 4-hydroxypiperidin-1-carboxylate. Retrieved from [Link]

-

Brücher, O., Bergsträsser, U., Kelm, H., & Hartung, J. (2011). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2061. Retrieved from [Link]

-

Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

-

ChemBK. (2024, April 9). tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Svec, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(11), 2833-2847. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine. Retrieved from [Link]

Sources

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 [sigmaaldrich.com]

- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

An In-depth Technical Guide to N-Boc-2-hydroxypiperidine: A Study in Hemiaminal Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Lesser-Known Isomer

In the landscape of pharmaceutical sciences, the piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents.[1] Within the family of N-Boc-hydroxypiperidines, the 3-hydroxy and 4-hydroxy isomers have achieved "privileged scaffold" status, serving as indispensable building blocks for blockbuster drugs.[2] This guide, however, focuses on their less-documented sibling: N-Boc-2-hydroxypiperidine (CAS No. 86953-81-3) .[3]

While commercially available, this isomer's journey from synthesis to application is governed by a unique and defining chemical feature: its existence as a cyclic hemiaminal. This structural characteristic imparts distinct reactivity, stability, and synthetic challenges not present in its more commonly used isomers. This guide will provide an in-depth analysis of the core chemical nature of N-Boc-2-hydroxypiperidine, its synthesis and characterization, and the reasons behind its divergent role in drug discovery.

Core Physicochemical & Structural Data

A summary of the fundamental properties of N-Boc-2-hydroxypiperidine is presented below. This data is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 86953-81-3 | [3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [3] |

| Molecular Weight | 201.26 g/mol | [3] |

| IUPAC Name | tert-butyl 2-hydroxypiperidine-1-carboxylate | |

| Appearance | White to off-white solid/powder | |

| Topological Polar Surface Area | 49.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

The Defining Feature: Ring-Chain Tautomerism

The fundamental difference between N-Boc-2-hydroxypiperidine and its 3- and 4-hydroxy isomers lies in its classification as a hemiaminal . The hydroxyl group and the nitrogen atom are bonded to the same carbon (C2). This arrangement gives rise to a dynamic equilibrium with its open-chain amino-aldehyde form, tert-butyl (4-formylbutyl)carbamate .[4]

This ring-chain tautomerism is the single most important concept for understanding the chemistry of this molecule. While the cyclic form is generally favored, the presence of the aldehyde tautomer dictates its reactivity, stability, and synthetic accessibility. In contrast, the 3- and 4-hydroxy isomers are simple, stable secondary alcohols, whose chemistry is predictable and robust.

Caption: Ring-chain tautomerism of N-Boc-2-hydroxypiperidine.

Synthesis & Handling: A Cautious Approach

The synthesis of N-Boc-2-hydroxypiperidine is conceptually straightforward but practically challenging. The standard method involves the N-protection of a 2-hydroxypiperidine precursor with di-tert-butyl dicarbonate (Boc₂O).

Causality Behind Experimental Choices:

-

Precursor Instability: The primary challenge is the instability of the 2-hydroxypiperidine starting material. It is often generated in situ or used immediately after preparation, as it readily participates in the aforementioned ring-chain tautomerism and can be prone to self-condensation or decomposition.

-

Base Selection: A non-nucleophilic base (e.g., triethylamine or sodium bicarbonate) is crucial. Stronger, nucleophilic bases can promote the decomposition of the aldehyde tautomer or react with the Boc anhydride.

-

Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions and favor the stability of the hemiaminal precursor.

Experimental Protocol: Conceptual Synthesis

The following is a generalized protocol. Due to the limited availability of validated, peer-reviewed syntheses for this specific isomer, this should be treated as a conceptual workflow subject to rigorous optimization.

-

Precursor Preparation (if necessary): Prepare 2-hydroxypiperidine via a suitable method (e.g., reduction of 2-pyridone followed by careful workup).

-

Reaction Setup: Dissolve the 2-hydroxypiperidine precursor in an appropriate aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a mild base (e.g., NaHCO₃ or Et₃N, 1.5 equivalents).

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the cooled, stirring mixture.

-

Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Workup & Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product typically requires purification by flash column chromatography on silica gel.

Caption: Conceptual workflow for the synthesis of N-Boc-2-hydroxypiperidine.

Analytical & Spectroscopic Characterization

Confirming the structure and purity of N-Boc-2-hydroxypiperidine requires a multi-technique approach. The hemiaminal structure gives rise to distinct spectroscopic signatures.

| Technique | Expected Observations & Interpretation |

| ¹H NMR | Key Signal: A characteristic signal for the proton at C2 (the carbon bearing both -O and -N). This proton is expected to appear as a multiplet, typically downfield due to the two electronegative substituents. The presence of rotamers due to the carbamate bond may lead to broadened signals at room temperature.[5] |

| ¹³C NMR | Key Signal: The C2 carbon should appear in the 80-95 ppm range, which is characteristic of a hemiaminal carbon. This is significantly different from the C3 or C4 carbons in the other isomers, which would appear in a typical secondary alcohol region (~60-70 ppm). |

| IR Spectroscopy | Expect a strong C=O stretch for the Boc carbonyl group (~1690 cm⁻¹), a broad O-H stretch (~3400 cm⁻¹), and C-N and C-O stretching bands. |

| Mass Spectrometry (ESI-MS) | In positive ion mode, the protonated molecule [M+H]⁺ (m/z ≈ 202.1) is expected. A characteristic fragmentation pattern would be the loss of the tert-butyl group or the entire Boc group. |

Reactivity & Applications in Drug Development: A Tale of Two Isomers

The inherent reactivity of the hemiaminal moiety in N-Boc-2-hydroxypiperidine makes it a fundamentally different building block from its 3- and 4-hydroxy counterparts.

Reactivity Profile:

-

Masked Aldehyde: Under acidic conditions or upon reaction with certain nucleophiles, the ring can open, revealing the aldehyde functionality. This allows it to act as a precursor to 5-amino-1-pentanol derivatives or to undergo reactions typical of aldehydes.

-

Nucleophilic Substitution: The hydroxyl group can be substituted, but these reactions are often more complex than for a simple alcohol due to the influence of the adjacent nitrogen and potential ring-opening.

Applications & The Contrast with Privileged Isomers: There is a notable scarcity of high-profile applications for N-Boc-2-hydroxypiperidine in marketed drugs or late-stage clinical candidates. This stands in stark contrast to its isomers:

-

(S)-N-Boc-3-hydroxypiperidine: This is a key chiral intermediate in the synthesis of Ibrutinib (Imbruvica) , a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies.[6]

-

N-Boc-4-hydroxypiperidine: This serves as a versatile precursor for a multitude of CNS agents and kinase inhibitors, including the antipsychotic Lurasidone and the ALK inhibitor Crizotinib .[2]

The chemical stability, predictable reactivity, and favorable physicochemical properties imparted by the stable secondary alcohol groups in the 3- and 4-isomers make them ideal for the rigors of multi-step, large-scale pharmaceutical synthesis. The hemiaminal in the 2-isomer, with its potential for undesired side reactions and instability, presents a higher barrier to reliable and scalable synthetic campaigns.

Conclusion

N-Boc-2-hydroxypiperidine is a fascinating chemical entity whose synthetic utility is both defined and limited by its core identity as a cyclic hemiaminal. While it offers potential as a "masked aldehyde" synthon, its inherent instability and complex reactivity profile present significant challenges for broad application in drug development. This is precisely why its isomers, N-Boc-3-hydroxypiperidine and N-Boc-4-hydroxypiperidine, have become ubiquitous in medicinal chemistry. For researchers and drug development professionals, understanding the fundamental principles of hemiaminal chemistry and ring-chain tautomerism is paramount. It not only provides a clear rationale for the limited use of the 2-hydroxy isomer but also equips the scientist with the knowledge to potentially harness its unique reactivity for specialized synthetic applications where its distinct properties can be an advantage rather than a liability.

References

-

Wikipedia. N-Hydroxypiperidine. Available from: [Link]

- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671.

- Schröder, N., et al. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 25(18), 4289.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Boc-4-Hydroxypiperidine: A Chemical Building Block. Available from: [Link]

- Google Patents. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

- Al-Zoubi, R. M., et al. (2022).

- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

- Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- Hartung, J., et al. (2011). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2861.

-

Bloom Tech. How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined?. Available from: [Link]

- Wang, M., Wang, W., & Q, Y. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available from: [Link]

- K., P., & K., S. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103–107.

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available from: [Link]

-

ResearchGate. (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Available from: [Link]

-

ResearchGate. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Available from: [Link]

-

ResearchGate. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. N-BOC-2-HYDROXYPIPERIDINE(86953-81-3) 1H NMR spectrum [chemicalbook.com]

- 6. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

Molecular weight and formula of Tert-butyl 2-hydroxypiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-hydroxypiperidine-1-carboxylate, a key heterocyclic building block, holds significant potential in medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive technical overview of its core physicochemical properties, a proposed synthetic pathway, and critical considerations regarding its stability. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, empowering researchers to effectively utilize this versatile intermediate.

Core Molecular and Physicochemical Profile

This compound, also known as N-Boc-2-hydroxypiperidine, is a piperidine derivative featuring a hydroxyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This bifunctional nature makes it a valuable synthon for the introduction of the 2-hydroxypiperidine motif in the synthesis of complex molecules.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized in the table below. These values have been consistently reported by multiple chemical suppliers, providing a reliable basis for experimental and theoretical work.[1][2][3][4][][6]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3][4][][6] |

| Molecular Weight | 201.26 g/mol | [2][3][4][] |

| CAS Number | 86953-81-3 | [1][2][3][4][][6] |

Structural Representation

The two-dimensional structure of this compound is depicted below:

Caption: 2D Structure of this compound.

Synthesis and Purification: A Proposed Protocol

While this compound is commercially available from several suppliers, a detailed, peer-reviewed synthesis protocol is not readily found in the literature, which is dominated by methods for the corresponding 3- and 4-hydroxy isomers. The following proposed synthesis is based on established organometallic and protection-deprotection strategies in heterocyclic chemistry.

Proposed Synthetic Pathway

A plausible and efficient route to this compound involves the α-lithiation of N-Boc-piperidine followed by oxidation. This method offers regioselective functionalization at the C-2 position.

Sources

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-hydroxypiperidine-1-carboxylate

Abstract

Tert-butyl 2-hydroxypiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a protected amine and a hydroxyl group on a piperidine scaffold, allows for diverse functionalization and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, with a focus on practical, field-proven methodologies. We will delve into the strategic considerations behind experimental choices, provide detailed, step-by-step protocols, and discuss the mechanistic underpinnings of each transformation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important molecule.

Introduction: The Strategic Importance of this compound

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals.[1] The introduction of a hydroxyl group at the 2-position creates a chiral center and a versatile handle for further synthetic manipulations, such as etherification, esterification, or oxidation. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating the reactivity of the piperidine nitrogen and ensuring regioselectivity in subsequent reactions. The Boc group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[2]

This guide will primarily focus on the most direct and widely applicable synthetic route: the preparation of the N-Boc protected lactam, tert-butyl 2-oxopiperidine-1-carboxylate, followed by its reduction to the target hemiaminal. Alternative strategies will also be briefly discussed to provide a comprehensive landscape of the available synthetic options.

Primary Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step sequence starting from the commercially available δ-valerolactam (2-piperidone).

Caption: Primary two-step synthesis of the target compound.

Step 1: N-Boc Protection of 2-Piperidone

The initial step involves the protection of the secondary amine of 2-piperidone with a tert-butyloxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity towards amines and the benign nature of its byproducts (carbon dioxide and tert-butanol).

-

Base: A base is required to deprotonate the lactam nitrogen, increasing its nucleophilicity towards the Boc anhydride. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) as a catalyst. For this specific substrate, a non-nucleophilic base is preferred to avoid side reactions.

-

Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typically used to ensure the stability of the reagents and intermediates.

Experimental Protocol: Synthesis of tert-Butyl 2-oxopiperidine-1-carboxylate

-

To a solution of 2-piperidone (1.0 eq) in dry tetrahydrofuran (THF), add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 2-oxopiperidine-1-carboxylate as a white to off-white solid.

Data Presentation: N-Boc Protection of 2-Piperidone

| Parameter | Value |

| Starting Material | 2-Piperidone |

| Reagents | Boc₂O, DIPEA, DMAP |

| Solvent | THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

| Purification | Flash Column Chromatography |

Step 2: Reduction of tert-Butyl 2-oxopiperidine-1-carboxylate

The reduction of the lactam carbonyl in N-Boc-2-piperidone to the corresponding hydroxyl group is the critical step in this synthesis. This transformation yields a hemiaminal, which is a key structural feature of the target molecule. The choice of reducing agent is paramount as it influences both the yield and the stereoselectivity of the reaction.

Causality Behind Experimental Choices:

-

Hydride Reagents: Metal hydride reducing agents are commonly employed for this transformation.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used for its ease of handling. In the context of lactam reduction, its reactivity may require elevated temperatures or the use of additives.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of functional groups, including amides and lactams.[3] However, its high reactivity can sometimes lead to over-reduction or side reactions, and careful control of stoichiometry and temperature is necessary.

-

Sterically Hindered Hydrides (e.g., L-Selectride®): Bulky reducing agents like Lithium Tri-sec-butylborohydride (L-Selectride®) are often employed to achieve high diastereoselectivity in the reduction of cyclic ketones.[4][5] The steric bulk of the reagent dictates the trajectory of hydride attack on the carbonyl group. In the case of N-Boc-2-piperidone, the bulky Boc group can influence the facial selectivity of the reduction.

-

Caption: General mechanism of lactam reduction with a hydride reagent.

Experimental Protocol: Reduction using Sodium Borohydride

-

Dissolve tert-butyl 2-oxopiperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, controlling the rate of addition to manage any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction for completion using TLC.

-

Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Experimental Protocol: Diastereoselective Reduction using L-Selectride®

-

In a flame-dried, argon-purged round-bottom flask, dissolve tert-butyl 2-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel to obtain the desired diastereomer of this compound.

Data Presentation: Reduction of N-Boc-2-piperidone

| Parameter | Sodium Borohydride | L-Selectride® |

| Key Characteristic | Mild, cost-effective | Bulky, stereoselective[4] |

| Solvent | Methanol, Ethanol | Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature | -78 °C |

| Typical Yield | Moderate to High | High |

| Diastereoselectivity | Moderate | High |

| Workup | Acidic or aqueous quench | Oxidative quench (optional) |

Alternative Synthetic Strategies

While the reduction of N-Boc-2-piperidone is the most direct route, other methods have been explored for the synthesis of 2-functionalized piperidines. These can be valuable for accessing specific stereoisomers or for substrates where the primary route is not feasible.

Catalytic Hydrogenation of N-Boc-2-pyridone

The catalytic hydrogenation of pyridine derivatives is a common method for synthesizing piperidines.[1] In principle, the hydrogenation of N-Boc-2-pyridone could yield the desired product. However, 2-pyridones exist in equilibrium with their 2-hydroxypyridine tautomer. The hydrogenation of 2-hydroxypyridines often leads to the formation of the corresponding piperidone (δ-lactam) rather than the 2-hydroxypiperidine.[6] This makes direct hydrogenation of the pyridone ring to the hemiaminal challenging.

Electrochemical Oxidation of N-Boc-piperidine

Electrochemical methods offer a green and often highly selective approach to C-H functionalization. The anodic oxidation of N-Boc-piperidine in the presence of a suitable nucleophile can lead to the formation of 2-substituted piperidines. For instance, oxidation in methanol can yield tert-butyl 2-methoxypiperidine-1-carboxylate, which can then be hydrolyzed to the desired 2-hydroxy compound.

Polonovski-Potier Reaction

The Polonovski-Potier reaction involves the reaction of a tertiary amine N-oxide with an activating agent, typically trifluoroacetic anhydride (TFAA), to generate an iminium ion.[7] This iminium ion can then be trapped by a nucleophile. Starting from N-Boc-piperidine N-oxide, this reaction could, in principle, generate an iminium ion at the 2-position, which upon aqueous workup would yield the 2-hydroxy product.

Caption: Overview of alternative synthetic approaches.

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons, and a diagnostic signal for the proton on the carbon bearing the hydroxyl group (C2-H). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring, including the carbon attached to the hydroxyl group (C-2).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3400 cm⁻¹) and the C=O stretch of the carbamate (strong, ~1680-1700 cm⁻¹).

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the N-Boc protection of 2-piperidone, followed by the reduction of the resulting lactam. The choice of reducing agent in the second step is a critical parameter that allows for control over the stereochemical outcome of the reaction, with sterically hindered hydrides like L-Selectride® offering high levels of diastereoselectivity. While alternative methods exist, the lactam reduction pathway remains the most practical and widely applicable for accessing this valuable synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently and efficiently synthesize this compound for their drug discovery and development programs.

References

- The Polonovski Reaction. Organic Reactions.

- L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules.

- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. BenchChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- tert-Butyl-(2-aMino-1-hydroxyethyl)

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Der Pharma Chemica.

- tert-Butyl 1-hydroxypiperidine-2-carboxyl

- A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone. BenchChem.

- L-selectride. Wikipedia.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Technical Support Center: Catalyst Selection for Hydrogen

- Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between.

- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv

- Experimental Procedures. The Royal Society of Chemistry.

- 85908-96-9|N-Boc-2-Piperidone|BLD Pharm. BLD Pharm.

- N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd..

- A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone. BenchChem.

- Method for synthesis of 3-piperidone derivatives through iridium catalytic hydrogen

- Synthesis of N-Boc 4-piperidone. ChemicalBook.

- 1-N-Boc-2-piperidone 97 85908-96-9. Sigma-Aldrich.

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.

- Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society.

- MODIFIED POLONOVSKI REACTION, A VERS

- tert-butyl (3R,4R)

- CAS No.85908-96-9,N-Boc-2-piperidone Suppliers. LookChem.

- Polonovski–Potier Reaction.

- Polonovski–Potier reaction | Request PDF.

- Recent advances in the synthesis of piperidones and piperidines. Royal Society of Chemistry.

- Application Notes and Protocols for Boc-Protection of Piperazine Deriv

- Reduction with Metal Hydrides.

- CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone.

- Dr. P. Wipf - Reductions. University of Pittsburgh.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.

- Enantioselective synthesis of (S)

- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.

- Stereochemical course of the reductive spiroannulations of N-Boc and N-benzyl 2-cyanopiperidines | Request PDF.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. organicreactions.org [organicreactions.org]

A Technical Guide to tert-Butyl 2-hydroxypiperidine-1-carboxylate: Synthesis, Properties, and Applications

Introduction

tert-Butyl 2-hydroxypiperidine-1-carboxylate, a key heterocyclic building block, holds significant potential for advancements in medicinal chemistry and drug discovery. As a chiral scaffold, it provides a synthetically versatile platform for the development of novel therapeutics. The strategic placement of a hydroxyl group at the 2-position of the piperidine ring, combined with the widely-used tert-butoxycarbonyl (Boc) protecting group on the nitrogen, allows for controlled and selective chemical modifications. This guide offers an in-depth exploration of its chemical identity, a robust synthetic protocol, detailed analytical characterization, and its prospective applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is this compound. It is also commonly referred to as N-Boc-2-hydroxypiperidine. The structural integrity and physicochemical properties of this molecule are fundamental to its application in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 86953-81-3 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | [4] |

Synthesis and Purification

The most direct and common synthetic route to this compound is the reduction of the corresponding lactam, tert-butyl 2-oxopiperidine-1-carboxylate (N-Boc-2-piperidone). This transformation can be efficiently achieved using various reducing agents.

Synthetic Workflow: Reduction of N-Boc-2-piperidone

The following diagram illustrates the synthetic pathway from the commercially available N-Boc-2-piperidone to the target compound.

Sources

- 1. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scispace.com [scispace.com]

- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape of N-Boc-2-Hydroxypiperidine: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing the 2-Hydroxy Isomer

tert-Butyl 2-hydroxypiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry, presents a unique challenge for researchers: a conspicuous absence of readily available, public-domain spectral data. While its isomers, particularly the 3-hydroxy and 4-hydroxy analogs, are well-documented, the 2-hydroxy variant remains spectrally uncharacterized in common databases. This guide, therefore, adopts the perspective of a senior application scientist faced with this very problem. Instead of merely presenting data, we will construct a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By grounding our predictions in the solid experimental data of its isomers and fundamental spectroscopic principles, we provide a reliable roadmap for the characterization of this and similar elusive compounds.

The Logic of Spectral Analysis: A Self-Validating System

In the absence of direct data, our approach relies on a self-validating system built on comparative analysis. The piperidine ring is a conformationally dynamic system, and the position of a substituent dramatically influences the electronic environment of every atom in the ring. The tert-butoxycarbonyl (Boc) group introduces further complexity, often resulting in rotamers that can be observed by NMR. By understanding the well-documented spectral features of the 3- and 4-hydroxy isomers, we can extrapolate the expected changes that arise from moving the hydroxyl group to the 2-position, adjacent to the nitrogen atom. This predictive methodology is a critical skill for any research scientist working on novel chemical entities.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Breakdown

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For N-Boc-hydroxypiperidines, it provides a detailed picture of the piperidine ring's conformation and the electronic effects of the substituents.[1]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is crucial for obtaining reproducible data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (typically CDCl₃ for this class of compounds) in a 5 mm NMR tube. Chloroform-d is an excellent choice as it is a good solvent for N-Boc protected amines and has a well-defined residual peak for referencing.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion, which is particularly important for resolving the complex, often overlapping, multiplets of the piperidine ring protons.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover a range of approximately -1 to 12 ppm.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[2]

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Comparative ¹H NMR Data: 4-Hydroxy and 3-Hydroxy Isomers

To build our prediction, we first examine the established data for the known isomers.

| Compound | Boc Protons (s, 9H) | Piperidine Ring Protons (m) | CH-OH Proton (m, 1H) | Reference |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | ~1.47 ppm | ~1.47, 1.87, 3.04 ppm | ~3.85 ppm | [2] |

| tert-Butyl 3-hydroxypiperidine-1-carboxylate | ~1.46 ppm | ~1.5-2.0, 3.0-3.8 ppm | ~3.9 ppm | [4][5] |

Predictive ¹H NMR Analysis for this compound

Moving the hydroxyl group to the C2 position will introduce significant changes due to its proximity to the nitrogen and the Boc group.

| Expected Proton Signal | Predicted Chemical Shift (ppm) | Multiplicity | Rationale for Prediction |

| Boc (C(CH₃)₃) | ~1.48 | singlet (s) | Largely unaffected by the hydroxyl position, this signal will remain a sharp singlet, integrating to 9 protons. |

| H2 (CH-OH) | ~5.0 - 5.5 | broad singlet or doublet | This proton is now on a carbon (C2) that is both alpha to a nitrogen and bearing a hydroxyl group (a hemiaminal ether). This will cause a significant downfield shift compared to the 3-OH and 4-OH isomers. Its coupling to H3 will likely be observable. |

| H6 (ax & eq) | ~3.0 - 4.0 | multiplets (m) | These protons are alpha to the nitrogen and will be diastereotopic. The presence of the bulky Boc group and the adjacent C2-OH will lead to complex splitting and a broad chemical shift range. |

| H3, H4, H5 | ~1.5 - 2.0 | multiplets (m) | These methylene protons will form a complex, overlapping region of the spectrum, typical for the piperidine ring backbone. |

| OH | Variable | broad singlet | The chemical shift of the hydroxyl proton is dependent on concentration and solvent. It will likely appear as a broad singlet that can be exchanged with D₂O. |

Comparative ¹³C NMR Data: 4-Hydroxy and 3-Hydroxy Isomers

| Compound | Boc C=O | Boc C(CH₃)₃ | Boc C(CH₃)₃ | CH-OH | Piperidine Ring Carbons | Reference |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | ~154.9 ppm | ~79.7 ppm | ~28.5 ppm | ~67.5 ppm | ~42.8, 32.5 ppm | [2] |

| tert-Butyl 3-hydroxypiperidine-1-carboxylate | ~155.0 ppm | ~79.5 ppm | ~28.5 ppm | ~66.0 ppm | ~45.0, 32.0, 25.0 ppm | [6] |

Predictive ¹³C NMR Analysis for this compound

| Expected Carbon Signal | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| Boc C=O | ~155 | The carbonyl carbon of the Boc group is relatively insensitive to the substituent position on the piperidine ring. |

| Boc C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group. |

| Boc C(CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the Boc group. |

| C2 (CH-OH) | ~85 - 90 | This carbon is now directly attached to both an oxygen and a nitrogen atom. This will cause a very significant downfield shift compared to the C3-OH and C4-OH carbons, placing it in the range typical for hemiaminal carbons. This will be the most diagnostic signal in the ¹³C NMR spectrum. |

| C6 | ~40 - 45 | Alpha to the nitrogen, this carbon's chemical shift will be influenced by the conformation of the Boc group. |

| C3, C4, C5 | ~20 - 35 | These carbons will appear in the typical aliphatic region for a piperidine ring. C3 will be the most downfield of this group due to its proximity to the C2-OH. |

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 600 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

Comparative and Predictive IR Analysis

The IR spectra of the N-Boc-hydroxypiperidine isomers will be dominated by the same key functional groups, with minor shifts in frequency being the only expected difference.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Comments and Rationale |

| O-H Stretch | 3600 - 3200 | Strong, Broad | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group and will be a prominent feature in the spectra of all three isomers.[2] |

| C-H Stretch | 3000 - 2850 | Medium-Strong | These signals correspond to the stretching vibrations of the C-H bonds in the piperidine ring and the tert-butyl group. |

| C=O Stretch | ~1690 - 1670 | Strong | This is the characteristic absorption for the carbonyl group of the Boc protecting group (a urethane). Its position indicates a conjugated amide-like system. This will be a strong, sharp peak and a key diagnostic feature. The exact position might shift slightly between isomers but will remain in this region.[2] |

| C-O Stretch | ~1170 - 1050 | Strong | This region will contain strong absorptions corresponding to the C-O stretching vibrations of the hydroxyl group and the ester-like C-O bonds of the Boc group. For the 2-hydroxy isomer, the C-O stretch of the secondary alcohol will be clearly visible here. |

Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[7]

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar molecules like N-Boc-hydroxypiperidines.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Ionization Mode: Analyze in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight. If using a high-resolution mass spectrometer, the exact mass can be determined, confirming the molecular formula.

-

Tandem MS (MS/MS): Induce fragmentation of the parent ion to observe characteristic daughter ions, which can help to confirm the structure.

Predictive Mass Spectrometry Analysis

The molecular formula for this compound is C₁₀H₁₉NO₃, giving it a molecular weight of 201.26 g/mol .[8]

-

Parent Ion: In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z = 202.1 .

-

Key Fragmentation Pathways: The most characteristic fragmentation of N-Boc protected amines is the loss of the tert-butyl group or isobutylene, and the subsequent loss of CO₂.

-

Loss of tert-butyl cation (-57 Da): A common fragmentation pathway is the loss of the stable tert-butyl cation, leading to a fragment at m/z = 144 .

-

Loss of isobutylene (-56 Da): The loss of a neutral isobutylene molecule from the [M+H]⁺ ion is a very common and often dominant fragmentation pathway for Boc-protected compounds. This would result in an ion at m/z = 146 .

-

Loss of Boc group (-100 Da): The entire Boc group can be lost as isobutylene and CO₂, leading to a fragment corresponding to the protonated 2-hydroxypiperidine at m/z = 102 .

-

Loss of water (-18 Da): The hydroxyl group can be lost as a molecule of water from the parent ion or subsequent fragments.

-

Visualizing the Fragmentation

Caption: Predicted ESI-MS fragmentation of N-Boc-2-hydroxypiperidine.

Conclusion: A Framework for Characterization

While experimental spectral data for this compound is not readily found in the public domain, a robust and scientifically sound predictive analysis is possible. By leveraging the known data of its 3-hydroxy and 4-hydroxy isomers and applying fundamental spectroscopic principles, we have constructed a detailed forecast of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The most diagnostic features are predicted to be the downfield shift of the H2 proton (~5.0-5.5 ppm) and the C2 carbon (~85-90 ppm) in the NMR spectra, a result of the unique hemiaminal ether environment. This guide provides researchers with a reliable framework to confidently identify and characterize this valuable synthetic intermediate, turning a data gap into an opportunity for rigorous scientific deduction.

References

- BenchChem. N-Boc-4-hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. BenchChem. Accessed December 16, 2023.

- BenchChem. N-Boc-4-hydroxypiperidine | 109384-19-2. BenchChem. Accessed December 16, 2023.

- BenchChem. An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine. BenchChem. Accessed December 16, 2023.

- ChemicalBook. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum. ChemicalBook. Accessed December 16, 2023.

- PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Accessed December 16, 2023.

- SpectraBase. 1-Boc-4-hydroxypiperidine. SpectraBase. Accessed December 16, 2023.

- Chemsrc. N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2. Chemsrc. Accessed December 16, 2023.

- Bloom Tech. How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined?. Bloom Tech. Published March 14, 2025.

- LGC Standards. N-Boc-4-Hydroxypiperidine. LGC Standards. Accessed December 16, 2023.

- Sigma-Aldrich. (S)-1-Boc-3-hydroxypiperidine 97. Sigma-Aldrich. Accessed December 16, 2023.

- ChemicalBook. N-BOC-2-HYDROXYPIPERIDINE(86953-81-3) 1H NMR spectrum. ChemicalBook. Accessed December 16, 2023.

- Pharmaffiliates. Cas No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine.

- PubChem. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. PubChem. Accessed December 16, 2023.

- ChemicalBook. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1. ChemicalBook. Accessed December 16, 2023.

- Sigma-Aldrich. 1-Boc-3-hydroxypiperidine = 98.0 TLC. Sigma-Aldrich. Accessed December 16, 2023.

- TCI Chemicals. (S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine. TCI Chemicals. Accessed December 16, 2023.

- PharmaCompass. (S)-N-Boc-3-hydroxypiperidine. PharmaCompass. Accessed December 16, 2023.

- Pipzine Chemicals. Tert-Butyl (S)-3-Hydroxypiperidine-1-Carboxylate. Pipzine Chemicals. Accessed December 16, 2023.

- BLDpharm. 143900-43-0|(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate. BLDpharm. Accessed December 16, 2023.

- Sunway Pharm Ltd. tert-butyl 3-hydroxypiperidine-1-carboxylate - CAS:85275-45-2. Sunway Pharm Ltd. Accessed December 16, 2023.

- ChemicalBook. N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum. ChemicalBook. Accessed December 16, 2023.

- precisionFDA. 1-BOC-3-HYDROXYPIPERIDINE, (R)-. precisionFDA. Accessed December 16, 2023.

- LookChem. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. LookChem. Accessed December 16, 2023.

- Chemcasts. 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester CAS: 109384-19-2. Chemcasts. Accessed December 16, 2023.

- BenchChem. Technical Support Center: NMR Analysis of Anilino-piperidines. BenchChem. Accessed December 16, 2023.

- ChemicalBook. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum. ChemicalBook. Accessed December 16, 2023.

- SpectraBase. 2-Piperidine carboxylic acid N-BOC,TMS - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed December 16, 2023.

- Sigma-Aldrich. 1-Boc-4-hydroxypiperidine 97. Sigma-Aldrich. Accessed December 16, 2023.

- ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-1-Boc-3-hydroxypiperidine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]

- 6. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. N-Boc-4-hydroxypiperidine | 109384-19-2 | Benchchem [benchchem.com]

The Strategic Value of N-Boc-2-Hydroxypiperidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The piperidine ring is a ubiquitous and highly valued scaffold in the realm of drug discovery and development. Its presence in a vast number of approved drugs is a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon a molecule. Among the various functionalized piperidine building blocks, N-Boc-hydroxypiperidines stand out as exceptionally versatile intermediates. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, allowing for selective transformations at other positions of the ring, while the hydroxyl group serves as a versatile handle for a wide array of chemical modifications.

While the 3- and 4-hydroxy isomers have been extensively utilized and documented, the 2-hydroxypiperidine scaffold, particularly in its N-Boc protected form, presents a unique set of stereochemical and synthetic challenges and opportunities. The C2 position, being adjacent to the nitrogen atom, introduces a distinct electronic and steric environment that can be strategically exploited in the design of novel therapeutics. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of N-Boc-2-hydroxypiperidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

I. Stereoselective Synthesis of N-Boc-2-Hydroxypiperidine: Navigating the Chiral Landscape

The synthesis of enantiomerically pure N-Boc-2-hydroxypiperidine is a critical first step in its application as a chiral building block. The stereocenter at the C2 position demands precise control during the synthetic sequence. Several strategies have been developed to achieve this, primarily categorized into chiral pool synthesis, asymmetric reduction of prochiral precursors, and diastereoselective cyclization reactions.

Chiral Pool Synthesis: Harnessing Nature's Asymmetry

The use of readily available chiral starting materials from nature, known as the "chiral pool," is an efficient and cost-effective approach to enantiomerically pure compounds.[1] α-Amino acids, with their inherent stereochemistry, are particularly well-suited for the synthesis of chiral piperidines.[2]

A prominent example is the use of L-pipecolic acid (piperidine-2-carboxylic acid), which can be sourced from the chiral pool. The synthesis of N-Boc-2-hydroxypiperidine can be envisioned through the reduction of the corresponding N-Boc protected pipecolic acid or its ester derivatives.

Experimental Protocol: Reduction of N-Boc-L-Pipecolic Acid Methyl Ester

-

N-Boc Protection: To a solution of L-pipecolic acid methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up: After completion, the reaction mixture is washed with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-pipecolic acid methyl ester.

-

Reduction: The purified N-Boc-L-pipecolic acid methyl ester is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to 0 °C. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

Quenching and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford the desired (S)-N-Boc-2-hydroxymethylpiperidine.

The causality behind this experimental choice lies in the high efficiency and stereospecificity of hydride reducing agents for the reduction of esters to primary alcohols, preserving the stereochemistry at the C2 position.

Asymmetric Reduction of N-Boc-2-Piperidone

An alternative and powerful strategy involves the asymmetric reduction of a prochiral ketone, in this case, N-Boc-2-piperidone. This can be achieved using chiral reducing agents or through biocatalysis, offering high enantioselectivity.

Table 1: Comparison of Asymmetric Reduction Methods for N-Boc-2-Piperidone

| Method | Chiral Catalyst/Enzyme | Typical Enantiomeric Excess (e.e.) | Advantages | Disadvantages |

| Catalytic Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., BINAP) | >95% | High turnover numbers, scalable. | Requires high-pressure hydrogen, expensive catalysts. |

| Biocatalysis | Ketoreductases (KREDs), Baker's yeast | >99% | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate scope can be limited, requires optimization of reaction parameters. |

Experimental Protocol: Biocatalytic Reduction using a Ketoreductase

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), dissolve N-Boc-2-piperidone. Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) and the selected ketoreductase enzyme.

-

Reaction Monitoring: The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the progress is monitored by HPLC or GC analysis.

-

Extraction and Purification: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated. The resulting N-Boc-2-hydroxypiperidine is purified by column chromatography.

The choice of biocatalysis is driven by the increasing demand for green and sustainable chemical processes, often providing unparalleled stereoselectivity under mild conditions.[3]

Diastereoselective Cyclization Reactions

Intramolecular cyclization of acyclic precursors containing the necessary stereochemical information is a versatile method for constructing the piperidine ring with high diastereoselectivity. N-Boc-α-amino aldehydes, derived from chiral amino acids, are excellent precursors for such cyclizations.[][5]

II. Reactivity and Key Transformations of N-Boc-2-Hydroxypiperidine

The bifunctional nature of N-Boc-2-hydroxypiperidine, with its protected amine and reactive hydroxyl group, allows for a wide range of chemical transformations.

Reactions at the Hydroxyl Group

The hydroxyl group at the C2 position can be readily functionalized through various reactions:

-

Oxidation: Oxidation of the secondary alcohol to a ketone provides N-Boc-2-piperidone, a valuable intermediate for further derivatization. Common oxidizing agents include Dess-Martin periodinane (DMP), Swern oxidation, and PCC.

-

Etherification: Formation of ethers via Williamson ether synthesis or Mitsunobu reaction allows for the introduction of diverse alkyl or aryl substituents.

-

Esterification: Reaction with carboxylic acids or acid chlorides yields the corresponding esters, which can act as prodrugs or modify the compound's lipophilicity.

-

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), enabling subsequent nucleophilic substitution reactions to introduce a variety of functional groups at the C2 position.

Deprotection of the N-Boc Group

The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[6] This deprotection unmasks the secondary amine, which can then undergo N-alkylation, N-arylation, acylation, or reductive amination to build more complex molecular architectures.

III. Applications in Drug Discovery and Total Synthesis

The 2-hydroxypiperidine moiety is a key structural feature in a number of biologically active natural products and pharmaceutical agents.[7][8] The N-Boc-2-hydroxypiperidine scaffold serves as a crucial building block in the synthesis of these complex molecules.

Synthesis of Piperidine Alkaloids

Many piperidine alkaloids, such as those isolated from the plant genus Sedum, possess a 2-substituted piperidine core and exhibit interesting biological activities, including memory-enhancing properties.[9] The total synthesis of these natural products often relies on chiral building blocks like N-Boc-2-hydroxypiperidine derivatives. For instance, the synthesis of alkaloids like conhydrine, which features a 2-(1-hydroxyalkyl)piperidine motif, can be approached using strategies that construct or utilize this key intermediate.[7]

As a Chiral Ligand in Asymmetric Catalysis

The C2-symmetric nature that can be derived from N-Boc-2-hydroxypiperidine makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The hydroxyl group provides a convenient attachment point for phosphine or other coordinating groups, and the rigid piperidine backbone can create a well-defined chiral environment around a metal center.

In the Design of Novel Pharmaceutical Agents

The introduction of a hydroxyl group at the C2 position of a piperidine-containing drug candidate can significantly impact its pharmacological profile. It can introduce a new hydrogen bonding interaction with the target protein, improve aqueous solubility, and provide a site for metabolic modification. The stereochemistry at this position is often crucial for biological activity. The versatility of N-Boc-2-hydroxypiperidine derivatives makes them invaluable tools for structure-activity relationship (SAR) studies in drug discovery programs.[10]

IV. Logical and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows involving N-Boc-2-hydroxypiperidine derivatives.

Caption: Synthetic strategies for N-Boc-2-hydroxypiperidine.

Caption: Derivatization workflow for N-Boc-2-hydroxypiperidine.

V. Conclusion: A Building Block of Strategic Importance

N-Boc-2-hydroxypiperidine derivatives, while perhaps less explored than their 3- and 4-hydroxy counterparts, represent a class of chiral building blocks with significant potential in drug discovery and organic synthesis. The stereocenter at the C2 position offers a unique handle for controlling the three-dimensional architecture of molecules, leading to enhanced biological activity and selectivity. The synthetic strategies outlined in this guide, from chiral pool synthesis to asymmetric catalysis, provide a roadmap for accessing these valuable intermediates in an enantiomerically pure form. As the demand for novel and effective therapeutics continues to grow, the strategic application of N-Boc-2-hydroxypiperidine derivatives will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

VI. References

-

Research Project Thesis. (n.d.). Retrieved from [Link]

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2020). Molecules, 25(15), 3477. [Link]

-

N-Boc-2-piperidinecarboxylic Acid: An Essential Ingredient for Fine Chemical Synthesis. (n.d.). Retrieved from [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules, 21(7), 951. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Journal of Medicinal Chemistry, 66(6), 3891–3914. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2016). Journal of the American Chemical Society, 138(49), 15817–15820. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (2013). RSC Advances, 3(48), 26365-26374. [Link]

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2023). Molecules, 28(7), 3205. [Link]

-

Preparation method of (S)-N-BOC-3-hydroxypiperidine. (2020). Google Patents.

-